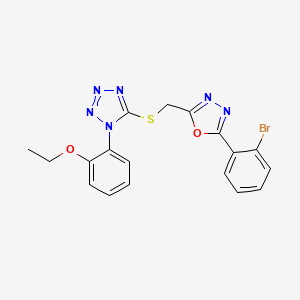![molecular formula C7H6Cl2N2 B12868045 6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at the 6 and 7 positions of the pyridine ring enhances its reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with a suitable pyrrole derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyridine ring or to reduce any oxidized functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Products include reduced derivatives with modified pyridine rings or reduced functional groups.
科学的研究の応用
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool for studying biological processes and interactions, particularly those involving heterocyclic compounds.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with desired properties.
作用機序
The mechanism of action of 6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms can enhance binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: This compound is similar but has only one chlorine atom, which may affect its reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional rings.
Uniqueness
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity and potential for functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C7H6Cl2N2 |
|---|---|
分子量 |
189.04 g/mol |
IUPAC名 |
6,7-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h3,10H,1-2H2 |
InChIキー |
PZBFYFZWXVZYJE-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C(=NC=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)

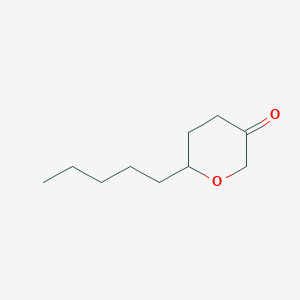
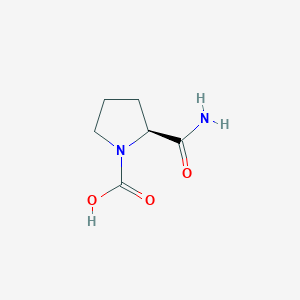
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
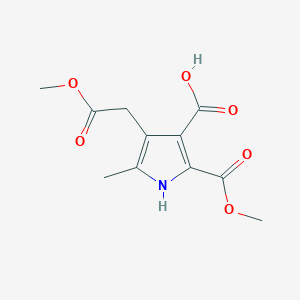
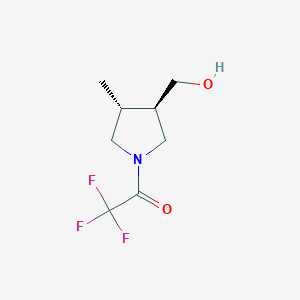
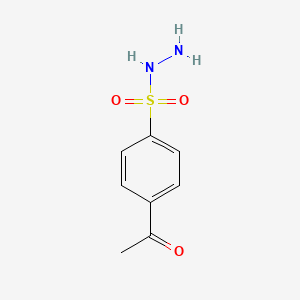


![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)

